4-{13-(3-{[Acetamido(amino)methylidene]amino}propyl)-5-hydroxy-7-[(1H-imidazol-5-yl)methyl]-1,8,11,14,19-pentaoxohexadecahydro-1H-3,6-methanopyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-10-yl}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argadin is a cyclic pentapeptide isolated from the culture broth of the fungal strain Clonostachys FO-7314. It is composed of Nω-acetyl-L-arginine, D-proline, L-aspartic β-semialdehyde, L-histidine, and L-2-aminoadipic acid. Argadin is known for its potent inhibition of chitinase, an enzyme that hydrolyzes chitin, making it a significant compound in various biological and industrial applications .
Preparation Methods
The total synthesis of Argadin involves a solid-phase synthetic strategy. The process includes peptide synthesis using an Fmoc (9-fluorenylmethoxycarbonyl) protective group, macrolactamization, acetylguanylation, and formation of hemiaminal, followed by total deprotection and cleavage from the resin . The synthetic route is concise and efficient, requiring 15 steps in the longest linear sequence .
Chemical Reactions Analysis
Argadin undergoes various chemical reactions, including:
Oxidation: Argadin can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: Argadin can participate in substitution reactions, particularly involving its functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Argadin has several scientific research applications:
Chemistry: Used as a chitinase inhibitor in various chemical studies.
Biology: Studied for its role in inhibiting chitinase, which is crucial in the life cycles of fungi, insects, and other organisms.
Industry: Used in the production of chitinase inhibitors for agricultural and pest control purposes .
Mechanism of Action
Argadin exerts its effects by inhibiting chitinase. The compound binds to the active site of the enzyme, mimicking the interactions of the enzyme with chitooligosaccharides. This binding prevents the enzyme from hydrolyzing chitin, thereby inhibiting its activity. The molecular targets include the catalytic residues of chitinase, such as Glu144, which forms hydrogen bonds with the guanidinium group of the arginine side chain in Argadin .
Comparison with Similar Compounds
Argadin is compared with other chitinase inhibitors such as Argifin and Allosamidin.
Argifin: Another cyclic pentapeptide with a similar structure but different inhibitory potency and binding interactions.
Allosamidin: A well-known chitinase inhibitor with a different structural framework and mechanism of inhibition. Argadin is unique due to its specific binding interactions and potent inhibition at nanomolar concentrations .
Properties
Molecular Formula |
C29H42N10O9 |
---|---|
Molecular Weight |
674.7 g/mol |
IUPAC Name |
4-[10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid |
InChI |
InChI=1S/C29H42N10O9/c1-15(40)34-29(30)32-9-3-6-18-27(47)38-10-4-7-20(38)25(45)37-19-12-22(41)39(28(19)48)21(11-16-13-31-14-33-16)26(46)35-17(24(44)36-18)5-2-8-23(42)43/h13-14,17-22,41H,2-12H2,1H3,(H,31,33)(H,35,46)(H,36,44)(H,37,45)(H,42,43)(H3,30,32,34,40) |
InChI Key |
FOZYKTUSOWWQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=NCCCC1C(=O)N2CCCC2C(=O)NC3CC(N(C3=O)C(C(=O)NC(C(=O)N1)CCCC(=O)O)CC4=CN=CN4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.